molecular formula C19H13BrN4OS B2491446 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine CAS No. 1111418-94-0

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

Cat. No.: B2491446
CAS No.: 1111418-94-0
M. Wt: 425.3
InChI Key: SVEDZJKFDFXTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-bromophenyl group and a methylsulfanyl linker. Such heterocyclic systems are of interest due to their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-9-5-4-8-14(15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEDZJKFDFXTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the 2-bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Formation of the pyridazine ring: This can be synthesized through various methods, including the reaction of hydrazines with diketones or other suitable precursors.

    Linking the oxadiazole and pyridazine rings: This step involves the formation of a sulfanyl bridge, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The unique electronic properties of the oxadiazole and pyridazine rings make this compound of interest for the development of organic semiconductors or other advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfanyl and oxadiazole groups.

Mechanism of Action

The mechanism of action of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine would depend on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the bromophenyl and oxadiazole groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine with three closely related compounds:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes Reference
Target Compound C₂₀H₁₅BrN₄OS₂ 465.4 g/mol 2-Bromophenyl, phenyl Limited direct data; inferred bioactivity N/A
HE22 (2-[[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-butoxyphenyl)pyridazin-3-one) C₂₃H₂₀BrN₅O₃ 526.3 g/mol 4-Butoxyphenyl, ketone group High production (7.5 × 10¹⁴ in S. nojiriensis Asp96)
F840-0027 (3-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyridazine) C₂₀H₁₆N₄OS₂ 392.5 g/mol 4-Methylsulfanylphenyl Available (64 mg); structural simplicity
F840-0207 (3-(4-ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine) C₂₂H₂₀N₄OS₂ 420.55 g/mol 4-Ethylphenyl, 4-methylsulfanylphenyl Lower availability (13 mg); increased lipophilicity

Key Observations:

  • HE22’s 4-butoxyphenyl substituent increases hydrophobicity, correlating with its higher production yield in microbial systems .
  • Bioactivity Trends : HE22’s ketone group at the pyridazine 3-position may enhance binding affinity in insecticidal applications, as observed in Streptomyces symbionts . The target compound’s lack of a ketone group suggests divergent pharmacological profiles.
  • 13 mg for F840-0207) .

Research Findings and Implications

Structural Flexibility : Substitution at the pyridazine 3-position (e.g., ketone in HE22 vs. sulfanyl in F840 compounds) drastically alters bioactivity, suggesting tailored modifications for target-specific applications .

Halogen vs. Alkyl Groups : The target compound’s bromine atom may improve metabolic stability compared to F840-0207’s ethyl group, though at the cost of synthetic complexity.

Microbial vs.

Biological Activity

The compound 3-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a member of the oxadiazole family, which has gained attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN5OSC_{19}H_{16}BrN_5OS, with a molecular weight of approximately 433.34 g/mol. The structure includes a pyridazine core linked to an oxadiazole moiety through a sulfanyl group, which may contribute to its biological properties.

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Oxadiazoles are known for their ability to inhibit bacterial growth. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi.
  • Anticancer Properties : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanisms often involve the modulation of the Wnt signaling pathway and inhibition of Notum, a negative regulator of this pathway .

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various oxadiazole derivatives, including those similar to the compound . It was found that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation pathways .
  • Antimicrobial Testing : In another investigation, derivatives were tested against standard microbial strains. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
  • Inflammation Studies : Research on inflammatory models indicated that oxadiazole-based compounds could downregulate pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory activity .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal analysis (using SHELXL ) determines bond lengths/angles, confirming the oxadiazole-pyridazine linkage. For example, the S–CH₂ bond distance (~1.8 Å) validates the sulfanyl bridge .
  • NMR : Aromatic proton splitting patterns (e.g., doublets for 2-bromophenyl substituents) distinguish positional isomers .

What strategies optimize reaction yields during the synthesis of bromophenyl-oxadiazole intermediates?

Q. Advanced

  • Temperature control : Cyclization at 80–100°C minimizes decomposition .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve oxadiazole ring formation efficiency by 15–20% .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
    Data-driven optimization : DOE (Design of Experiments) identifies interactions between pH, temperature, and catalyst loading .

How can discrepancies between computational docking predictions and experimental bioactivity data be reconciled?

Q. Advanced

  • Force field adjustments : Re-parameterize docking software (e.g., AutoDock Vina) to account for halogen bonding (Br···π interactions) .
  • Solvent effects : Include explicit water molecules in MD simulations to mimic in vitro assay conditions .
  • Validate false negatives : Retest compounds with poor docking scores but structural similarity to active analogs .

What in vitro assays are suitable for evaluating this compound’s anticancer potential?

Q. Basic

  • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR or CDK2) via fluorescence-based assays .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Apoptosis markers : Western blotting for caspase-3/7 activation .

How does substituent variation (e.g., bromo vs. fluoro) impact biological activity?

Advanced
A SAR study comparing analogs reveals:

SubstituentTarget Affinity (IC₅₀, nM)LogP
2-Bromophenyl120 ± 15 (EGFR)3.2
4-Fluorophenyl250 ± 30 (EGFR)2.8
The 2-bromo group enhances hydrophobic interactions in kinase binding pockets, improving potency .

What advanced methods ensure purity and stability of the compound in long-term studies?

Q. Methodological

  • HPLC-MS : Quantify impurities (<0.5% threshold) using C18 columns (ACN/water gradient) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Lyophilization : Increases shelf life by reducing hydrolytic decomposition .

How can molecular dynamics simulations predict metabolite formation?

Q. Advanced

  • QM/MM simulations : Model oxidative metabolism (e.g., CYP450-mediated demethylation) to identify labile sites .
  • Free energy landscapes : Predict sulfanyl bridge cleavage under acidic conditions (pH < 4) .

How should researchers address inconsistent enzyme inhibition data across studies?

Q. Data Analysis

  • Assay standardization : Control ATP concentration (1 mM) in kinase assays to avoid false negatives .
  • Check stereochemical purity : Chiral HPLC confirms no racemization during synthesis .
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

What strategies enable regioselective functionalization of the pyridazine core?

Q. Advanced

  • Directed ortho-metalation : Use LDA to deprotonate C-4, followed by electrophilic quenching (e.g., I₂) .
  • Protecting groups : Temporarily block the sulfanyl moiety with Boc to direct substitution to C-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.